Sodium aescinate - 20977-05-3

Sodium aescinate

Catalog Number: EVT-330430
CAS Number: 20977-05-3
Molecular Formula: C54H84NaO23+
Molecular Weight: 1124.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sodium aescinate, the monosodium salt of escin, is a mixture of saponins derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). [] While often referred to simply as "escin," it's crucial to distinguish between the two. Escin represents the full complement of saponins found in horse chestnut, while sodium aescinate specifically refers to the isolated and purified monosodium salt form. This distinction is critical as sodium aescinate exhibits enhanced water solubility and pharmacological properties compared to raw escin.

Due to its diverse biological activities, sodium aescinate holds a significant role in scientific research, particularly in exploring its potential for various therapeutic applications. Its anti-inflammatory, anti-edema, and venotonic properties have garnered attention in studies focused on conditions such as cerebral edema, acute lung injury, and inflammatory diseases. [, , , , , ]

Molecular Structure Analysis

Sodium aescinate is not a single compound but rather a complex mixture of saponins, primarily composed of two main types: escin Ia and escin Ib. These saponins are triterpenoid glycosides, meaning they consist of a triterpene "backbone" (sapogenin) attached to sugar molecules (glycone). [] The sapogenin in escin is primarily protoaescigenin and barringtogenol C, with variations in the type and position of acyl groups (acetyl, tigloyl, or angeloyl) at C-21, C-22, or C-28. [] The sugar chains are typically linked to the C-3 position of the sapogenin and commonly consist of glucose and glucuronic acid. []

Mechanism of Action
  • Anti-inflammatory effects: Sodium aescinate has been shown to reduce the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in both in vivo and in vitro models. [, , , , , ] This anti-inflammatory action is likely mediated, at least in part, by inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. [, ]
  • Anti-edema effects: Sodium aescinate's ability to reduce edema is attributed to its influence on vascular permeability. [, , , , , , ] Research suggests it can strengthen capillary walls, inhibit the release of inflammatory mediators that contribute to vascular leakage, and potentially modulate the expression of aquaporin-1 (AQP1), a water channel protein involved in fluid transport. []
  • Anti-angiogenic effects: Studies have demonstrated the ability of sodium aescinate to inhibit angiogenesis, the formation of new blood vessels. [, , ] This effect is thought to be mediated by suppressing the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. [, ]
  • Anti-tumor effects: Research suggests sodium aescinate may possess anti-tumor activity, though the mechanisms are not fully understood. Studies have shown that it can inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and suppress angiogenesis in tumor models. [, , , ] These effects may be linked to its ability to modulate cell cycle regulators, apoptotic proteins, and signaling pathways such as the Akt pathway. [, ]
Applications
  • Acute Lung Injury (ALI): Studies have demonstrated the potential of sodium aescinate to alleviate ALI in animal models. It has been shown to improve lung function, reduce pulmonary edema, and suppress inflammatory responses in ALI induced by various insults, including oleic acid and high altitude. [, , ] These findings suggest its potential as a therapeutic agent for ALI, though further research is needed to translate these findings into clinical practice.
  • Cerebral Edema and Injury: Sodium aescinate has been extensively studied for its potential in managing cerebral edema and injury. [, , , , , , , ] Research suggests it can reduce brain swelling, improve neurological outcomes, and modulate inflammatory responses in various models, including traumatic brain injury and intracerebral hemorrhage. While promising, further clinical trials are necessary to confirm its efficacy and safety in humans.
  • Inflammatory Diseases: Given its potent anti-inflammatory properties, sodium aescinate has been explored as a potential therapeutic option for inflammatory diseases. Studies have investigated its effects in models of pancreatitis, subacute thyroiditis, and intervertebral disc degeneration. [, , ] These studies suggest it can reduce inflammation and potentially modulate the underlying disease processes, though further research is needed to determine its clinical utility.
Future Directions
  • Drug Delivery Systems: Developing novel drug delivery systems, such as nanoparticles, could enhance the bioavailability and targeted delivery of sodium aescinate, potentially improving its therapeutic index and reducing side effects. []

Aescin Ⅰa

  • Relevance: Aescin Ⅰa is a key constituent of Sodium aescinate and likely contributes to its pharmacological activities. []

Aescin Ⅰb

  • Relevance: As a constituent of aescinate, Aescin Ⅰb is indirectly related to Sodium aescinate and may contribute to its overall therapeutic profile. []

Isoescin Ⅰa

  • Relevance: Isoescin Ⅰa, being a part of aescinate, is indirectly related to Sodium aescinate and might contribute to its overall pharmacological effects. []

Isoescin Ⅰb

  • Relevance: As a constituent of aescinate, Isoescin Ⅰb is indirectly related to Sodium aescinate and might play a role in its therapeutic actions. []

Aesculiside A

  • Relevance: Being a part of aescinate, Aesculiside A is indirectly related to Sodium aescinate and might contribute to its overall effects. []

Aesculiside B

  • Relevance: Aesculiside B, as a part of aescinate, is indirectly related to Sodium aescinate and may contribute to its therapeutic benefits. []

Aesculuside A

  • Relevance: As a constituent of aescinate, Aesculuside A is indirectly related to Sodium aescinate and might contribute to its overall therapeutic effects. []

Escin Ⅳc

  • Relevance: Being a component of aescinate, Escin Ⅳc is indirectly related to Sodium aescinate and may contribute to its overall therapeutic profile. []

Escin Ⅱa

  • Relevance: As a constituent of aescinate, Escin Ⅱa is indirectly related to Sodium aescinate and may play a role in its pharmacological actions. []

Escin Ⅴ

  • Relevance: Being a part of aescinate, Escin Ⅴ is indirectly related to Sodium aescinate and might contribute to its overall effects. []

Protoaescigenin

  • Relevance: The presence of protoaescigenin-type saponins in Sodium aescinate distinguishes it based on structural characteristics. []

Barringenol C

  • Relevance: Sodium aescinate contains saponins with both protoaescigenin and barringenol C structures, highlighting the diversity of its saponin composition. []

Mannitol

  • Relevance: Mannitol is often used as a comparative treatment in studies evaluating Sodium aescinate's efficacy in treating cerebral edema. Several studies highlight Sodium aescinate's potentially superior effectiveness and safety profile compared to Mannitol. [, , ]

Diclofenac Diethylamine

  • Relevance: Studies comparing compound Sodium aescinate gel to diclofenac diethylamine emulgel for treating traumatic and inflammatory pain and swelling found that while both effectively reduce pain, compound Sodium aescinate gel demonstrates superior efficacy in reducing swelling. [, ]

Methylparathion

  • Relevance: Studies demonstrate that Sodium aescinate can protect against methylparathion-induced myocardial injury, suggesting its potential as a therapeutic agent for managing methylparathion poisoning. []

Ulinastatin

  • Relevance: Research suggests that combining ulinastatin with Sodium aescinate is more effective than using either drug alone in treating severe acute pancreatitis, indicating a potential synergistic effect. []

Prednisolone

  • Relevance: Studies indicate that combining Sodium aescinate with low-dose Prednisolone effectively treats subacute thyroiditis. This combination offers faster symptom improvement, fewer adverse reactions, and a lower recurrence rate than Prednisolone alone. []

Properties

CAS Number

20977-05-3

Product Name

Sodium aescinate

IUPAC Name

sodium;6-[[22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid

Molecular Formula

C54H84NaO23+

Molecular Weight

1124.2 g/mol

InChI

InChI=1S/C54H84O23.Na/c1-22(23(2)71-24(3)57)45(68)70-21-54-26-16-49(4,5)43(42(54)65)73-32(54)17-53(9)25(26)10-11-30-50(6)14-13-31(51(7,20-56)29(50)12-15-52(30,53)8)74-48-40(76-46-36(62)33(59)27(58)19-69-46)38(64)39(41(77-48)44(66)67)75-47-37(63)35(61)34(60)28(18-55)72-47;/h10,22-23,26-43,46-48,55-56,58-65H,11-21H2,1-9H3,(H,66,67);/q;+1

InChI Key

OJTQULAMLNBGOY-UHFFFAOYSA-N

SMILES

CC(C(C)OC(=O)C)C(=O)OCC12C3CC(C(C1O)OC2CC4(C3=CCC5C4(CCC6C5(CCC(C6(C)CO)OC7C(C(C(C(O7)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(CO9)O)O)O)C)C)C)(C)C.[Na+]

Synonyms

Escin Sodium; Escinsodium; Sodium Escin; Sodium Escinate;

Canonical SMILES

CC(C(C)OC(=O)C)C(=O)OCC12C3CC(C(C1O)OC2CC4(C3=CCC5C4(CCC6C5(CCC(C6(C)CO)OC7C(C(C(C(O7)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(CO9)O)O)O)C)C)C)(C)C.[Na+]

Isomeric SMILES

CC(C(C)OC(=O)C)C(=O)OCC12[C@H]3CC4(C(=CCC5C4(CCC6C5(CCC([C@]6(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C)C)C1CC([C@@H](C2O)O3)(C)C)C.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.